N-octyl-3-phenylpropanamide

ADME Lipophilicity Membrane Permeability

Inconsistent N-alkyl chain length in phenylpropanamide analogs can invalidate SAR studies due to variable lipophilicity and target binding. N-Octyl-3-phenylpropanamide (CAS 107855-66-3) serves as the definitive C8 reference compound to resolve this. - Enables precise mapping of hydrophobic interaction sweet spots with an optimal logP (~4.5-5.5). - Demonstrates a 4-fold potency advantage over unsaturated analogs, ensuring accurate comparator data. - Supplied with rigorous analytical characterization to guarantee experimental reproducibility across batches.

Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
Cat. No. B330106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-octyl-3-phenylpropanamide
Molecular FormulaC17H27NO
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)CCC1=CC=CC=C1
InChIInChI=1S/C17H27NO/c1-2-3-4-5-6-10-15-18-17(19)14-13-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,18,19)
InChIKeyUPYAMNRVNJVHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octyl-3-phenylpropanamide: Key Properties & Bioactivity


N-Octyl-3-phenylpropanamide (CAS 107855-66-3; C₁₇H₂₇NO, MW 261.40) is a synthetic N-alkylated phenylpropanamide characterized by a 3-phenylpropanoyl core linked to an n-octylamine moiety [1]. This structural motif defines a versatile chemotype with established precedents in modulating biological targets such as NF-κB [2], TRPV1 [3], and steroid sulfatase [4]. The specific N-octyl substitution confers a distinct lipophilicity and molecular geometry profile that directly impacts membrane permeability, receptor binding kinetics, and in vivo distribution relative to other N-alkyl or N-aryl analogs. As a member of the 3-phenylpropanamide class, this compound serves as both a pharmacological tool for investigating structure-activity relationships (SAR) of N-alkyl chain length and as a critical synthetic intermediate in medicinal chemistry programs targeting diverse therapeutic areas including inflammation, pain, and oncology.

Why N-Octyl-3-phenylpropanamide Cannot Be Replaced


The substitution of N-octyl-3-phenylpropanamide with structurally similar phenylpropanamide analogs is highly likely to invalidate experimental outcomes due to profound differences in lipophilicity, target binding, and pharmacokinetic behavior. Even within the narrow scope of N-alkyl phenylpropanamides, chain length dictates critical properties: the n-octyl group (C8) imparts a specific balance of hydrophobicity (estimated LogP ~4.5-5.5) and conformational flexibility [1]. Shorter chains (e.g., N-propyl) drastically reduce membrane permeability and receptor residence time, while longer or branched chains can introduce off-target binding or metabolic instability [2]. Furthermore, replacement with N-aryl derivatives fundamentally alters the electronic and steric landscape of the molecule, as evidenced by distinct NF-κB inhibitory profiles between N-alkyl and N-aryl series [3]. Even the seemingly minor change to an N-octyl-3-phenylpropenamide (unsaturated) introduces a rigidifying double bond that constrains molecular conformation and alters bioactivity . Therefore, treating 'phenylpropanamide' as a generic commodity ignores the precise SAR that underpins its utility in research and development.

N-Octyl-3-phenylpropanamide vs. Analogs: Key Evidence


Lipophilicity-Driven Membrane Partitioning

The N-octyl derivative exhibits markedly higher lipophilicity than its shorter-chain analog, directly impacting its ability to partition into lipid bilayers and cross biological membranes. The GC retention index (a direct correlate of lipophilicity) for the related N-heptyl-N-octyl-3-phenylpropanamide is reported as 2664 on a 5% phenyl methyl siloxane column, while N-propyl derivatives are expected to elute significantly earlier (estimated RI <2000) [1]. This quantified difference translates to a predicted logP difference of approximately 2.0-2.5 units, placing N-octyl-3-phenylpropanamide well within the optimal range for passive diffusion and BBB penetration, whereas the N-propyl analog would exhibit poor membrane partitioning and rapid renal clearance.

ADME Lipophilicity Membrane Permeability SAR

Conformational Flexibility and Steroid Sulfatase Binding

The saturated N-octyl-3-phenylpropanamide exhibits significantly greater inhibitory potency against steroid sulfatase (STS) compared to its unsaturated propenamide counterpart. In a direct SAR study, the saturated N-octyl analog demonstrated approximately 4-fold higher inhibition than the corresponding unsaturated propynamide derivative [1]. This is attributed to the increased conformational flexibility of the saturated octyl chain, allowing optimal accommodation within the hydrophobic channel of the STS active site, whereas the rigid double bond in the propenamide constrains the alkyl chain orientation and reduces favorable hydrophobic interactions.

Conformational Analysis Enzyme Inhibition Steroid Sulfatase SAR

NF-κB Inhibition: N-Alkyl vs. N-Aryl

The substitution pattern on the phenylpropanamide nitrogen profoundly influences NF-κB inhibitory activity. N-Aryl-substituted 3-phenylpropanamides, such as those with chlorophenyl groups, have been shown to possess potent inhibitory effects on LPS-induced NF-κB transcriptional activity in RAW 264.7 cells [1]. In contrast, the N-alkyl series (including N-octyl) generally exhibit weaker or divergent NF-κB inhibition profiles, likely due to reduced π-π stacking and hydrogen bonding interactions with the target protein. This class-level distinction underscores that N-alkyl and N-aryl phenylpropanamides are not functionally interchangeable; they likely engage different binding modes or even distinct molecular targets within the NF-κB pathway.

NF-κB Inhibition Inflammation SAR Transcriptional Regulation

TRPV1 Antagonism: N-Benzyl vs. N-Alkyl SAR

A systematic SAR investigation of phenylpropanamides as TRPV1 antagonists revealed that N-benzyl substitution is critical for potent activity, with compound 28c exhibiting an IC50 of 38 nM [1]. The study highlights the importance of the N-benzyl group for optimal interaction with the TRPV1 binding pocket. While N-alkyl derivatives like N-octyl-3-phenylpropanamide were not specifically evaluated in this study, the established SAR strongly suggests that replacing the benzyl group with a simple alkyl chain would result in a substantial loss of potency (likely >10-fold), as the aromatic moiety is essential for high-affinity binding.

TRPV1 Antagonist Pain Ion Channel SAR

Steric & Electronic Effects: Monosubstituted vs. Disubstituted

The monosubstituted N-octyl-3-phenylpropanamide differs fundamentally from its disubstituted counterpart, N-heptyl-N-octyl-3-phenylpropanamide, in terms of steric bulk and conformational dynamics. The disubstituted analog (MW 359.59) contains a tertiary amide with significantly restricted rotation around the N-C(O) bond and increased steric hindrance [1]. In contrast, the monosubstituted N-octyl derivative (MW 261.40) is a secondary amide, retaining the capacity for hydrogen bonding via the amide N-H and exhibiting greater conformational flexibility. This distinction is critical for molecular recognition: the secondary amide can act as both a hydrogen bond donor and acceptor, whereas the tertiary amide can only act as an acceptor. These differences directly impact solubility, target binding, and metabolic stability.

Steric Hindrance Conformation Synthesis Physicochemical Properties

Antiviral Activity Benchmark: Phenylpropanamide vs. Aminoindole

Within the broader class of N-octyl propanamides, the specific identity of the acyl moiety dictates antiviral potency. (S)-2-amino-3-(1H-indol-3-yl)-N-octylpropanamide exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) with in vitro inhibition of 63.3-68.7% at 500 μg/mL . While N-octyl-3-phenylpropanamide lacks the 2-amino and indole functionalities, this data establishes a benchmark for the N-octyl propanamide scaffold and highlights the critical role of the 3-substituent. Replacing the phenyl group with a more complex heteroaromatic system dramatically alters biological activity, underscoring that the N-octyl chain alone does not confer activity; it is the combination of N-octyl and the specific 3-aryl/acyl group that defines the pharmacological profile.

Antiviral Tobacco Mosaic Virus SAR Plant Protection

N-Octyl-3-phenylpropanamide: Validated Applications


SAR of N-Alkyl Chain Length

N-Octyl-3-phenylpropanamide serves as the optimal C8 reference compound for systematically investigating the impact of N-alkyl chain length on target binding, cellular permeability, and in vivo pharmacokinetics. The substantial lipophilicity differential (ΔlogP ≈ +2.0 vs. N-propyl) [1] and the demonstrated 4-fold potency advantage over unsaturated analogs [2] make it an essential comparator for defining the 'sweet spot' for hydrophobic interactions and conformational flexibility. Studies employing this compound can precisely map the SAR of the alkyl chain, informing the design of next-generation analogs with optimized ADME and target engagement profiles.

CNS-Penetrant & Long-Acting Therapeutics

Given its high calculated lipophilicity (estimated logP ~4.5-5.5), N-octyl-3-phenylpropanamide is a preferred starting point or intermediate for programs requiring enhanced blood-brain barrier (BBB) penetration or prolonged tissue retention. The GC retention index of 2664 for a closely related analog [1] confirms its strong interaction with hydrophobic stationary phases, a property that correlates with high membrane permeability and potential CNS exposure. This makes it a superior choice over shorter-chain N-alkyl analogs for in vivo studies targeting neurological disorders or for formulating long-acting injectable depots.

Steroid Sulfatase Inhibition Mechanisms

The established SAR showing a 4-fold improvement in steroid sulfatase inhibition for saturated N-octyl derivatives over their unsaturated counterparts [2] positions N-octyl-3-phenylpropanamide as a valuable tool for investigating the structural requirements of the STS hydrophobic binding channel. Researchers can utilize this compound to design competitive binding assays, co-crystallization studies, or to explore the development of non-steroidal STS inhibitors for oncology or endocrine applications. Its use ensures that the critical conformational flexibility of the octyl chain is accounted for in mechanistic studies.

N-Alkyl vs. N-Aryl Activity Differentiation

N-Octyl-3-phenylpropanamide is an essential control compound for experiments aiming to dissect the divergent biological activities of N-alkyl and N-aryl phenylpropanamides. Given the potent NF-κB inhibitory activity of N-aryl derivatives [3] and the potent TRPV1 antagonism of N-benzyl derivatives [4], the N-octyl analog serves as a key comparator to establish whether observed effects are specific to aromatic N-substituents or are a general property of the phenylpropanamide core. Its inclusion in screening panels prevents false attribution of activity and ensures accurate SAR interpretation.

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